2-(3-Aminopropoxy)ethanol
Overview
Description
2-(3-Aminopropoxy)ethanol is a chemical compound with the molecular formula C7H17NO3. It is a colorless liquid with a faint ammonia-like odor and is soluble in water and many organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)ethanol typically involves the following steps:
Reaction of 3-Aminopropanol with Iodoethane: This step produces 3-Aminopropyl ethyl ether.
Reaction with Ethylene Glycol: The 3-Aminopropyl ethyl ether is then reacted with ethylene glycol to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity. The final product is purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
2-(3-Aminopropoxy)ethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating reactions and interactions. The compound can also act as a nucleophile, participating in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethoxy)ethanol
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- 4,7,10-Trioxa-1,13-tridecanediamine
- 2,2′-(Ethylenedioxy)bis(ethylamine)
- Bis(2-methoxyethyl)amine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 1,13-Diamino-4,7,10-trioxatridecane
- N-Methyldiethanolamine
Uniqueness
2-(3-Aminopropoxy)ethanol is unique due to its specific structure, which includes both an amino group and an ether linkage. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-aminopropoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCBBLSKSECMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53424-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53424-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301210398 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53424-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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